Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a bicyclic scaffold integrating a thiophene ring fused with a partially hydrogenated pyridine. Key structural features include:
- 6-Acetyl group: Enhances lipophilicity and influences conformational stability.
- Methyl ester at position 3: A common pro-drug motif for carboxylic acid derivatives.
The compound is hypothesized to exhibit antitubulin or receptor-modulating activity based on structural parallels with analogs .
Properties
IUPAC Name |
methyl 6-acetyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-11(22)21-9-8-12-14(10-21)28-18(16(12)19(24)27-2)20-17(23)13-6-4-5-7-15(13)29(3,25)26/h4-7H,8-10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLFJVKRCGEMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the thieno[2,3-c]pyridine core combined with various functional groups, contribute to its diverse biological activities.
- Molecular Formula : C19H20N2O6S2
- Molecular Weight : 436.5 g/mol
- CAS Number : 896293-93-9
The compound includes an acetyl group and a methylsulfonyl group, which enhance its reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from thieno[2,3-c]pyridine frameworks have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. For example:
- Cell Lines Tested : The compound was evaluated against various human tumor cell lines including KB and HepG2/A2. Results indicated a significant reduction in cell viability at specific concentrations .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Study on Antimicrobial Activity
A study investigated the antimicrobial efficacy of methyl 6-acetyl derivatives against three microorganisms:
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 31.25 |
| Staphylococcus aureus | 20 | 15.62 |
| Escherichia coli | 12 | 62.50 |
The findings suggest that the compound exhibits broad-spectrum antimicrobial activity, particularly effective against Staphylococcus aureus .
Antitumor Activity Assessment
In another study focused on antitumor properties:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Methyl derivative | KB | 5.0 |
| Methyl derivative | HepG2/A2 | 8.0 |
These results indicate that the methyl derivative has potent antitumor activity compared to standard chemotherapeutic agents .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit promising anticancer effects. The mechanisms of action often involve:
- Enzyme Inhibition : Compounds similar to methyl 6-acetyl derivatives have been shown to inhibit enzymes involved in tumor growth.
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells.
Case Studies :
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 0.5 |
| Compound B | A549 | 3.6 |
| Methyl Derivative | MGC80-3 | TBD |
These studies suggest that modifications in the thieno[2,3-c]pyridine structure can significantly affect anticancer activity.
Antimicrobial Activity
The antimicrobial potential of methyl 6-acetyl derivatives has been noted in several studies:
- Broad-Spectrum Activity : These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 15.62 µg/mL against specific strains such as Staphylococcus aureus and Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Candida albicans | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
Mechanistic Insights
The biological mechanisms underlying the activity of methyl 6-acetyl derivatives may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like glutathione-S-transferase and topoisomerase II.
- Cell Cycle Arrest : Flow cytometry analyses indicate that certain derivatives can induce cell cycle arrest at the S phase in cancer cells.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship highlight that modifications at specific positions on the thieno[2,3-c]pyridine scaffold can significantly influence biological activity. For example:
- The introduction of different substituents at the benzamido position can enhance binding affinity to specific receptors.
- Alterations in the acetyl group can affect lipophilicity and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Compound 3e, )
- Key Differences: Position 2: Trimethoxyphenylamino vs. methylsulfonylbenzamido. Biological Implications: The trimethoxyphenyl group in 3e is associated with tubulin polymerization inhibition, while the methylsulfonylbenzamido group in the target compound may enhance adenosine receptor interactions .
Physicochemical Properties :
Property Target Compound (Estimated) Compound 3e Molecular Weight (g/mol) ~450 421.3 Melting Point (°C) >200 (predicted) 90–91 LogP ~3.5 (higher lipophilicity) 2.8
Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ()
- Key Differences: Position 6: Isopropyl vs. acetyl. Position 2: Sulfamoylbenzamido vs. methylsulfonylbenzamido. The N-methyl-N-phenylsulfamoyl group may confer distinct pharmacokinetic profiles.
- Synthetic Route : Both compounds likely use similar thiouracil or pyrimidine intermediates, but the target compound’s acetyl group requires acetylation steps .
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11a, )
- Scaffold Divergence: Thiazolo-pyrimidine vs. thieno-pyridine.
- Functional Groups : The benzylidene and dioxo groups in 11a promote π-π stacking and hydrogen bonding, whereas the target compound’s methylsulfonyl group may enhance electrophilic interactions .
Research Findings and Structure-Activity Relationships (SAR)
- Position 2 Modifications: Methylsulfonylbenzamido: Increases electron-withdrawing effects, improving binding to ATP-binding pockets (e.g., kinase or adenosine receptors) . Trimethoxyphenylamino (3e): Enhances antitubulin activity but may reduce metabolic stability due to methoxy groups .
- Position 6 Substitutions :
- Ester vs. Carboxylic Acid : The methyl ester in the target compound may improve oral bioavailability compared to free carboxylic acid analogs .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Basic Questions
Q. What are the key synthetic steps and analytical methods for preparing and characterizing this compound?
- Synthesis : The compound is synthesized via a multi-step procedure involving:
- Acylation : Introduction of the acetyl group at the 6-position of the tetrahydrothieno[2,3-c]pyridine scaffold.
- Benzamidation : Coupling of 2-(methylsulfonyl)benzoyl chloride to the 2-amino group.
- Purification : Flash chromatography (e.g., ethyl acetate/petroleum ether 1:9) to isolate the product .
- Characterization :
- 1H/13C NMR : Confirm substituent integration (e.g., acetyl protons at δ 2.06 ppm, methylsulfonyl group at δ 3.76 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+1]+ = 421.3) .
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages to assess purity .
Q. Which spectroscopic techniques are critical for verifying structural integrity?
- 1H NMR : Resolve protons on the tetrahydrothieno[2,3-c]pyridine core (e.g., δ 2.79–4.42 ppm for methylene and methine protons) .
- 13C NMR : Identify carbonyl carbons (e.g., ester at δ 168.33 ppm, acetyl at δ 20.98 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between calculated and observed elemental analysis data be resolved?
- Potential Causes : Incomplete purification, hygroscopicity, or side reactions.
- Solutions :
- Repeat synthesis with strict anhydrous conditions.
- Use alternative purification (e.g., preparative HPLC) or recrystallization.
- Validate via high-resolution MS (HRMS) for accurate mass confirmation .
Q. What strategies improve antitubulin activity in SAR studies of this scaffold?
- Structural Modifications :
- Replace the 3,4,5-trimethoxyphenyl group (as in related analogs) with electron-withdrawing groups to enhance tubulin binding .
- Optimize the methylsulfonylbenzamido moiety for solubility and target affinity.
- Biological Evaluation :
- Perform in vitro tubulin polymerization assays to compare inhibition rates.
- Use molecular docking to predict interactions with the colchicine binding site .
Q. How do reaction conditions influence yield in the synthesis of tetrahydrothieno[2,3-c]pyridine derivatives?
- Key Variables :
- Yield Optimization : Increase equivalents of acylating agents or use microwave-assisted synthesis to reduce reaction time.
Q. How can crystallographic data contradictions be addressed during structural determination?
- Validation Methods :
- Use SHELXL for refinement against high-resolution data .
- Cross-validate with PXRD (powder X-ray diffraction) to confirm phase purity.
- Compare experimental bond angles/distances with DFT-calculated values .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
